3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid
Overview
Description
3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid is an organic compound with the molecular formula C₁₄H₁₈N₂O₃ It is a derivative of pyridine and pyrrolidine, featuring a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of suitable precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including cyclization reactions.
Coupling of Pyridine and Pyrrolidine Rings: The two rings are coupled using appropriate reagents and conditions.
Introduction of the Propanoic Acid Group: This is typically done through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: A related compound with a similar structure but lacking the pyrrolidine and acetyl groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which may have similar biological activities.
Pyridine derivatives: Compounds containing the pyridine ring, which are widely studied for their diverse chemical and biological properties.
Uniqueness
3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid is unique due to the presence of both pyrrolidine and pyridine rings, along with the acetyl and propanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[6-(1-acetylpyrrolidin-2-yl)pyridin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-9-3-6-13(16)12-5-2-4-11(15-12)7-8-14(18)19/h2,4-5,13H,3,6-9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQUTYFUMFAVJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC=CC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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